molecular formula C36H19N3O5S B1624133 N-[4-amino-3-(5,10-dihydro-5,10-dioxoanthra[2,3-d]thiazol-2-yl)-9,10-dihydro-9,10-dioxo-1-anthryl]benzamide CAS No. 6371-50-2

N-[4-amino-3-(5,10-dihydro-5,10-dioxoanthra[2,3-d]thiazol-2-yl)-9,10-dihydro-9,10-dioxo-1-anthryl]benzamide

Cat. No.: B1624133
CAS No.: 6371-50-2
M. Wt: 605.6 g/mol
InChI Key: LSCZRKJYCZGWDE-UHFFFAOYSA-N
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Description

N-[4-amino-3-(5,10-dihydro-5,10-dioxoanthra[2,3-d]thiazol-2-yl)-9,10-dihydro-9,10-dioxo-1-anthryl]benzamide is a complex organic compound that features a benzamide core with multiple functional groups, including amino, anthracene, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-amino-3-(5,10-dihydro-5,10-dioxoanthra[2,3-d]thiazol-2-yl)-9,10-dihydro-9,10-dioxo-1-anthryl]benzamide typically involves multi-step organic reactions. One common route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by further functionalization to introduce the anthracene and amino groups . The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-amino-3-(5,10-dihydro-5,10-dioxoanthra[2,3-d]thiazol-2-yl)-9,10-dihydro-9,10-dioxo-1-anthryl]benzamide can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene moiety can yield anthraquinones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

N-[4-amino-3-(5,10-dihydro-5,10-dioxoanthra[2,3-d]thiazol-2-yl)-9,10-dihydro-9,10-dioxo-1-anthryl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-amino-3-(5,10-dihydro-5,10-dioxoanthra[2,3-d]thiazol-2-yl)-9,10-dihydro-9,10-dioxo-1-anthryl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Benzamide Derivatives: Other benzamide derivatives with different substituents on the benzene ring.

    Anthracene Derivatives: Compounds with anthracene moieties but different functional groups.

    Thiazole Derivatives: Compounds containing the thiazole ring with various substituents.

Uniqueness

The uniqueness of N-[4-amino-3-(5,10-dihydro-5,10-dioxoanthra[2,3-d]thiazol-2-yl)-9,10-dihydro-9,10-dioxo-1-anthryl]benzamide lies in its combination of functional groups, which confer specific chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

CAS No.

6371-50-2

Molecular Formula

C36H19N3O5S

Molecular Weight

605.6 g/mol

IUPAC Name

N-[4-amino-3-(5,10-dioxonaphtho[2,3-f][1,3]benzothiazol-2-yl)-9,10-dioxoanthracen-1-yl]benzamide

InChI

InChI=1S/C36H19N3O5S/c37-30-24(36-39-25-14-22-23(16-27(25)45-36)32(41)19-11-5-4-10-18(19)31(22)40)15-26(38-35(44)17-8-2-1-3-9-17)28-29(30)34(43)21-13-7-6-12-20(21)33(28)42/h1-16H,37H2,(H,38,44)

InChI Key

LSCZRKJYCZGWDE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C(=C2)C4=NC5=C(S4)C=C6C(=C5)C(=O)C7=CC=CC=C7C6=O)N)C(=O)C8=CC=CC=C8C3=O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C(=C2)C4=NC5=C(S4)C=C6C(=C5)C(=O)C7=CC=CC=C7C6=O)N)C(=O)C8=CC=CC=C8C3=O

Key on ui other cas no.

6371-50-2

Origin of Product

United States

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